molecular formula C4H4ClF B14748623 1-Chloro-4-fluorobut-2-yne CAS No. 407-80-7

1-Chloro-4-fluorobut-2-yne

Cat. No.: B14748623
CAS No.: 407-80-7
M. Wt: 106.52 g/mol
InChI Key: GQXNYLRVPRHOHQ-UHFFFAOYSA-N
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Description

1-Chloro-4-fluorobut-2-yne is a fluorinated and chlorinated alkyne that serves as a specialized building block in organic synthesis and materials science research. The compound features both a chloro and a fluoro substituent on a linear butyne chain, making it a valuable bifunctional synthon . Its molecular structure has been a subject of study in vibrational spectroscopy to understand its conformational properties . While specific applications for this compound are not extensively detailed in the literature, related chloro- and fluoro-substituted alkynes are widely recognized as key intermediates in pharmaceutical development, such as in the synthesis of active ingredients for diabetes treatment . The presence of both halogen atoms on the molecule allows researchers to conduct selective substitution reactions, enabling the synthesis of more complex molecular architectures. This makes it a potential candidate for developing novel compounds in agrochemical and materials science research. This product is provided with the assurance of high chemical purity suitable for rigorous laboratory applications. It is intended for use by qualified researchers in controlled laboratory settings. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

407-80-7

Molecular Formula

C4H4ClF

Molecular Weight

106.52 g/mol

IUPAC Name

1-chloro-4-fluorobut-2-yne

InChI

InChI=1S/C4H4ClF/c5-3-1-2-4-6/h3-4H2

InChI Key

GQXNYLRVPRHOHQ-UHFFFAOYSA-N

Canonical SMILES

C(C#CCCl)F

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 4 Fluorobut 2 Yne and Analogous Halogenated Butynes

Direct Synthesis Approaches to 1-Chloro-4-fluorobut-2-yne

Direct synthesis of this compound in a single step from simple precursors is not extensively documented in the literature, likely due to the difficulty in achieving selective monofluorination and monochlorination on a butyne scaffold. Such a direct approach would necessitate highly selective reagents capable of distinguishing between the two propargylic positions of a but-2-yne precursor. Conceptually, this could involve a carefully orchestrated reaction involving a but-2-yne derivative and specific fluorinating and chlorinating agents, though this remains a synthetic challenge.

Indirect Synthetic Pathways Utilizing Precursors and Derivatives

Given the challenges of direct synthesis, indirect routes starting from functionalized C4 scaffolds are the most practical and widely employed methods for preparing this compound and its analogs.

A common and effective strategy involves the use of symmetrical 1,4-dihalobut-2-ynes as precursors. The synthesis of this compound can be readily achieved starting from 1,4-dichlorobut-2-yne. chemsrc.comresearchgate.net This method relies on a nucleophilic substitution reaction where one of the chlorine atoms is selectively replaced by a fluorine atom.

The reaction typically involves treating 1,4-dichlorobut-2-yne with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The success of this monosubstitution depends on controlling the stoichiometry of the fluorinating agent and the reaction conditions (temperature, time) to prevent the formation of the difluorinated byproduct, 1,4-difluorobut-2-yne. The higher reactivity of the C-Cl bond compared to the C-F bond in the product generally allows for a degree of selectivity.

A representative reaction is as follows: Cl-CH₂-C≡C-CH₂-Cl + KF → F-CH₂-C≡C-CH₂-Cl + KCl

This approach has been demonstrated in the synthesis of related compounds, such as 1-(4-formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne, where 1,4-dichlorobut-2-yne was reacted with a phenoxide, resulting in the mono-alkylation product. researchgate.net

But-2-yne-1,4-diol is a commercially available and versatile starting material for preparing various butyne derivatives. wikipedia.orgatamankimya.comnih.gov The synthesis of this compound from this diol involves a two-step process:

Dichlorination: The first step is the conversion of the diol to 1,4-dichlorobut-2-yne. This can be accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a base like pyridine. chemicalbook.com

Fluorination: The resulting 1,4-dichlorobut-2-yne is then subjected to a nucleophilic fluorination reaction as described in section 2.2.1 to yield the target compound.

This pathway is advantageous because but-2-yne-1,4-diol is a stable, solid precursor, and its conversion to the dichloride is a well-established transformation. wikipedia.orgatamankimya.com

The introduction of halogens onto an alkyne framework is a fundamental process in organic chemistry, with several distinct methods available. numberanalytics.comyoutube.com

Fluorination Methods: The incorporation of fluorine into organic molecules can dramatically alter their properties. numberanalytics.com For alkynes, the main strategies include:

Electrophilic Fluorination: This method uses reagents like Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI) to deliver an electrophilic fluorine atom to the alkyne. numberanalytics.comnumberanalytics.com These reactions are often efficient but can be sensitive to the substrate. numberanalytics.com They are particularly useful for creating α-fluoroketones from alkyne precursors. nih.gov

Nucleophilic Fluorination: This involves using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), to displace a leaving group. numberanalytics.comnumberanalytics.com This is the key strategy employed in converting 1,4-dichlorobut-2-yne to this compound.

Radical Fluorination: A more recent development that uses radical initiators to introduce fluorine. numberanalytics.comnumberanalytics.com

Comparison of Alkyne Fluorination Methods
MethodCommon ReagentsTypical ConditionsPrimary Application
ElectrophilicSelectfluor®, NFSIPolar aprotic solvents, room temperature numberanalytics.comSynthesis of fluorovinyl cations, α-fluoroketones numberanalytics.comnih.gov
NucleophilicTBAF, CsF, KFPolar aprotic solvents, often with heating numberanalytics.comSubstitution of leaving groups (e.g., Cl, Br, OTs)
RadicalRadical initiators (e.g., AIBN) + F sourceNon-polar solvents, heating numberanalytics.comSpecialized applications, addition reactions

Chlorination Methods: The addition of chlorine (Cl₂) across an alkyne triple bond typically proceeds via an anti-addition mechanism, passing through a bridged chloronium ion intermediate to yield a trans-dichloroalkene. masterorganicchemistry.comorganicchemistrytutor.com While useful for vicinal dichlorination, this method is less relevant for synthesizing propargylic halides like this compound. For such compounds, nucleophilic substitution from an alcohol precursor using reagents like thionyl chloride is the preferred method. chemicalbook.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction variables is critical for maximizing the yield and purity of the desired product, particularly in reactions involving multiple potential outcomes, such as the monosubstitution of a dihalide. acs.org

Key parameters for optimization in the synthesis of halogenated alkynes include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For nucleophilic substitutions, polar aprotic solvents like DMF or acetonitrile are common. In halogenation reactions, chlorinated solvents have historically been used, but greener alternatives like room-temperature ionic liquids (RTILs) have been shown to enhance stereoselectivity and allow for catalyst recycling. organic-chemistry.orgacs.org

Temperature: Temperature control is crucial. In the synthesis of this compound from 1,4-dichlorobut-2-yne, lower temperatures may favor monosubstitution, while higher temperatures could lead to an increased yield of the difluorinated byproduct.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to halt the reaction once the maximum concentration of the desired product is reached, preventing further reactions or degradation. acs.org

Catalyst/Reagents: The choice and stoichiometry of reagents are paramount. In the fluorination of 1,4-dichlorobut-2-yne, using slightly more than one equivalent of the fluoride source can be a starting point for optimization. The use of phase-transfer catalysts can sometimes improve the efficiency of reactions between an inorganic salt and an organic substrate.

Factors for Optimizing Halogenated Alkyne Synthesis
VariableEffect on ReactionExample from Literature
SolventInfluences solubility, reaction rate, and stereoselectivity.Chlorinated solvents like CHCl₃ and CH₂Cl₂ proved most effective for fluorohydration of alkynes. nih.gov Ionic liquids can offer high stereoselectivity in bromination. organic-chemistry.orgacs.org
TemperatureControls reaction rate and can influence product distribution (e.g., mono- vs. di-substitution).Optimization often involves screening a range of temperatures to find the best balance between reaction speed and selectivity. acs.org
TimeDetermines the extent of reactant conversion and potential for side-product formation.Reactions are monitored to determine the optimal time for achieving maximum yield before byproducts accumulate. acs.org
Catalyst/Reagent StoichiometryAffects reaction pathway, rate, and efficiency.Systematic investigation of bases and iodine reagents has been used to develop highly efficient iodination of terminal alkynes. researchgate.net

Regioselective and Stereoselective Considerations in the Synthesis of Halogenated Alkynes

Regioselectivity refers to the control of where a reaction occurs on a molecule. In the context of halogenated alkynes, this is most relevant in addition reactions to unsymmetrical alkynes.

Markovnikov's Rule: In the addition of hydrogen halides (HX) to a terminal alkyne, the hydrogen atom adds to the carbon that already has more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.orgmasterorganicchemistry.com

Anti-Markovnikov Addition: This opposite regioselectivity can be achieved in the addition of HBr in the presence of peroxides or light, where the bromine adds to the terminal carbon. libretexts.org

For the synthesis of this compound via substitution, regioselectivity is not a factor in the starting materials (1,4-dichlorobut-2-yne or but-2-yne-1,4-diol) as the reactive positions are equivalent.

Stereoselectivity refers to the control of the spatial orientation of the product. This is a key consideration in addition reactions to the alkyne triple bond.

Anti-Addition: The electrophilic addition of halogens (Cl₂ or Br₂) to internal alkynes typically occurs with anti-stereoselectivity. masterorganicchemistry.comyoutube.com The reaction proceeds through a cyclic halonium ion intermediate. organicchemistrytutor.comyoutube.com The subsequent backside attack by the halide ion leads to the formation of a trans-dihaloalkene. masterorganicchemistry.comorganicchemistrytutor.com

Solvent Effects: The stereochemical outcome can be influenced by the reaction medium. For example, bromination reactions in certain ionic liquids are highly stereoselective, yielding anti-addition products. organic-chemistry.orgacs.org

Syn-Addition: While less common for halogenation, syn-addition can be achieved in other alkyne reactions, such as catalytic hydrogenation using Lindlar's catalyst.

These principles are fundamental to understanding and controlling the synthesis of complex halogenated alkynes and their subsequent reactions.

Chemical Reactivity and Mechanistic Transformations of 1 Chloro 4 Fluorobut 2 Yne

Reactions Involving the Halogen Moieties

The two halogen atoms in 1-chloro-4-fluorobut-2-yne exhibit pronounced differences in reactivity, primarily due to the disparate nature of the carbon-halogen bonds. The carbon-chlorine bond is significantly weaker and more polarized than the exceptionally strong carbon-fluorine bond, making the former the primary site for nucleophilic attack.

The chlorine atom is situated at a propargylic position, which is a carbon atom adjacent to a carbon-carbon triple bond. This position is activated towards nucleophilic substitution. Reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. byjus.com The propargylic system can also stabilize a carbocation, suggesting that an SN1-type mechanism may be possible under certain conditions, particularly with weak nucleophiles and polar, protic solvents, though the SN2 pathway is generally favored for primary propargylic halides. acs.orgacs.org

A wide array of nucleophiles can be employed to displace the propargylic chloride, leading to the formation of diverse functionalized butynes. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions on Propargylic Chlorides Note: This table presents reactions of the closely related propargyl chloride (3-chloroprop-1-yne) to illustrate the expected reactivity of the C-Cl bond in this compound.

Nucleophile (Nu⁻)Reagent ExampleProduct Type
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)Propargyl Azide
Cyanide (CN⁻)Sodium Cyanide (NaCN)Propargyl Cyanide
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)Propargyl Alcohol
Alkoxide (RO⁻)Sodium Ethoxide (NaOEt)Propargyl Ether
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)Propargyl Thioether
Acetylide (RC≡C⁻)Sodium Acetylide (HC≡CNa)1,5-Hexadiyne Derivative

Data synthesized from established principles of nucleophilic substitution on propargyl halides. nih.govwikipedia.orgresearchgate.net

In stark contrast to the chlorine atom, the fluorine atom in this compound is largely unreactive towards nucleophilic substitution under standard conditions. This inertness is attributed to several factors:

High Bond Strength: The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy that makes it difficult to cleave.

Poor Leaving Group: The fluoride (B91410) ion (F⁻) is a very poor leaving group due to its high basicity and the instability of the free anion compared to larger halides like Cl⁻ or Br⁻. jk-sci.com

Low Polarity: While the C-F bond is highly polarized, the short bond length and strong orbital overlap reduce its susceptibility to nucleophilic attack compared to C-Cl bonds.

Displacement of the fluorine atom would require harsh reaction conditions or specialized reagents designed for C-F bond activation, which are outside the scope of conventional nucleophilic substitution reactions. researchgate.net

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for converting one alkyl halide into another. wikipedia.org In the case of this compound, the significant difference in reactivity between the two halogen atoms allows for selective exchange at the C-1 position.

Treating the compound with an alkali metal iodide (e.g., NaI) or bromide (e.g., NaBr) in a suitable solvent like acetone would lead to the selective displacement of the chloride. byjus.comiitk.ac.in The reaction is an equilibrium process driven to completion by the precipitation of the insoluble sodium chloride from the acetone solution (Le Châtelier's principle). jk-sci.com The fluorine atom at the C-4 position would remain unaffected by these conditions. This reactivity differential enables the synthesis of 1-bromo-4-fluorobut-2-yne or 1-fluoro-4-iodobut-2-yne, providing access to further synthetic transformations.

Table 2: Predicted Outcomes of Finkelstein Halogen Exchange Reactions

ReagentSolventC-1 ProductC-4 ProductRationale
Sodium Iodide (NaI)AcetoneIodo-Fluoro-Chlorine is a good leaving group; F⁻ is not. NaCl precipitates. iitk.ac.in
Sodium Bromide (NaBr)AcetoneBromo-Fluoro-Chlorine is a good leaving group; F⁻ is not. NaCl precipitates.
Potassium Fluoride (KF)Polar Aprotic (e.g., DMF)Chloro-Fluoro-No reaction expected as F⁻ is a poorer leaving group than Cl⁻. organic-chemistry.org

Table based on the principles of the Finkelstein reaction and relative leaving group abilities.

Reactions of the Alkyne Functional Group

The internal carbon-carbon triple bond of this compound is a region of high electron density, making it susceptible to attack by electrophiles and participation in cycloaddition reactions.

Alkynes undergo electrophilic addition reactions, although they are generally less reactive than alkenes towards many electrophiles. libretexts.org The addition of unsymmetrical reagents like hydrogen halides (H-X) to the internal, asymmetrically substituted alkyne in this compound would proceed via a vinyl cation intermediate. According to Markovnikov's rule, the electrophile (H⁺) adds to the alkyne carbon that results in the more stable carbocation. lumenlearning.comlibretexts.org In this case, the two carbons of the triple bond are electronically distinct due to the differing inductive effects of the -CH₂Cl and -CH₂F groups. The reaction may lead to a mixture of regioisomers.

The initial addition of one equivalent of H-X yields a haloalkene. In the presence of excess reagent, a second addition can occur, typically resulting in a geminal dihalide, where both halogens add to the same carbon. youtube.commasterorganicchemistry.com Similarly, the addition of halogens (X₂) like Br₂ or Cl₂ proceeds via a cyclic halonium ion intermediate, leading to an initial anti-addition to form a dihaloalkene, which can then react with a second equivalent of the halogen to form a tetrahaloalkane. libretexts.org

Table 3: Representative Electrophilic Addition Reactions on Alkynes

ReagentStoichiometryProduct TypeRegioselectivity
HBr1 equivalentVinyl bromideMixture of regioisomers
HBr2 equivalentsGeminal dibromideMarkovnikov addition of 2nd equivalent
Br₂1 equivalentDibromoalkenePrimarily anti-addition
Br₂2 equivalentsTetrabromoalkaneN/A

This table illustrates general reactivity patterns for internal alkynes. libretexts.orgyoutube.com

The alkyne functional group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. The most prominent example is the Huisgen azide-alkyne cycloaddition, where an azide reacts with an alkyne to form a 1,2,3-triazole ring. wikipedia.org

The classical thermal Huisgen cycloaddition often requires elevated temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.org A significant advancement is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry". publish.csiro.au The CuAAC reaction proceeds under mild conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer when a terminal alkyne is used. ijrpc.comresearchgate.net As this compound is an internal alkyne, its reactivity in CuAAC would be lower than terminal alkynes, but ruthenium-catalyzed variants (RuAAC) are known to be effective for internal alkynes, typically yielding the 1,5-regioisomer. ijrpc.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of this reaction. However, SPAAC relies on the high ring strain of a cycloalkyne (e.g., cyclooctyne) to accelerate the reaction rate sufficiently to proceed under biological conditions without a metal catalyst. Since this compound is a linear, unstrained alkyne, it is not a suitable substrate for SPAAC. It would require either thermal conditions or catalysis to undergo cycloaddition with azides efficiently. alfa-chemistry.com

Table 4: Comparison of Azide-Alkyne Cycloaddition Methods

Reaction TypeSubstrate RequirementCatalystRegioselectivityConditions
Thermal Huisgen CycloadditionAny AlkyneNoneLow (mixture of 1,4 and 1,5-isomers)High Temperature
Copper-Catalyzed (CuAAC)Terminal AlkyneCu(I)High (1,4-isomer)Mild, often aqueous
Ruthenium-Catalyzed (RuAAC)Internal or Terminal AlkyneRuHigh (1,5-isomer)Mild
Strain-Promoted (SPAAC)Strained CycloalkyneNoneHighMild, physiological

Table based on established principles of cycloaddition chemistry. wikipedia.orgpublish.csiro.auijrpc.com

Metal-Catalyzed Alkyne Transformations and Coordination Chemistry

The reactivity of this compound in metal-catalyzed transformations is dictated by the interplay between the alkyne's π-system and the two propargylic C-X bonds. Transition metals can coordinate to the alkyne or react via oxidative addition into the C-Cl bond, paving the way for a variety of synthetic applications. The C-F bond, being significantly stronger, is generally less reactive under typical cross-coupling conditions.

Coordination and Coupling Reactions: Transition metal complexes, particularly those of palladium, nickel, copper, and iron, are known to catalyze cross-coupling reactions of propargyl halides. In the case of this compound, a catalyst such as palladium(0) would likely initiate reaction via oxidative addition into the weaker C-Cl bond, forming a propargylpalladium(II) intermediate. This intermediate can then react with various nucleophiles.

For instance, in a Kumada-type coupling, an alkyl Grignard reagent could be used to form a new C-C bond at the C1 position. Iron-catalyzed systems have been shown to be effective for the coupling of propargyl bromides with alkylmagnesium reagents, affording either allene or propargyl products depending on the reaction conditions. researchgate.net A similar reactivity pattern can be anticipated for this compound, where the choice of catalyst and ligands would be crucial in directing the regioselectivity of the nucleophilic attack on the propargyl-metal complex.

Cobalt-catalyzed systems have demonstrated the ability to activate otherwise inert alkyl C-F bonds. organic-chemistry.org While the primary site of reactivity for this compound would be the C-Cl bond, specialized catalytic systems could potentially engage the C-F bond, offering a pathway for sequential functionalization.

Haloalkynylation: Metal-catalyzed haloalkynylation, the addition of a halogen and an alkynyl group across an unsaturated bond, is another relevant transformation. nih.gov While this typically involves reacting a haloalkyne with an alkene or alkyne, the principles of metal activation of C-X bonds are pertinent. The coordination of the alkyne in this compound to a metal center (e.g., gold, palladium) would activate it towards nucleophilic attack or other additions, with the electronic asymmetry influencing the regiochemical outcome.

Reaction Type Potential Catalyst Expected Transformation at C1 Plausible Product Type
Kumada CouplingFe or Ni-basedSubstitution of Chloride4-Fluoro-1-alkylbut-2-yne
Sonogashira CouplingPd/CuSubstitution of Chloride4-Fluoro-1-alkynylbut-2-yne
Nucleophilic SubstitutionLaCl₃·2LiClSubstitution of Chloride1-Alkyl/Aryl-4-fluorobut-2-yne

Rearrangement Reactions

The structural motif of this compound is amenable to several classes of rearrangement reactions, which are fundamental in organic synthesis for constructing complex molecular frameworks from simpler precursors.

The Claisen rearrangement is a powerful, thermally-driven nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgorganic-chemistry.org To undergo this rearrangement, this compound must first be converted into a suitable precursor. This can be achieved by a nucleophilic substitution reaction, preferentially at the more reactive C1 position, displacing the chloride.

For example, reaction with a sodium phenoxide would yield a 1-aryloxy-4-fluorobut-2-yne derivative. Upon heating, this intermediate would be poised to undergo a Claisen rearrangement. The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org The initial product is a non-aromatic allenyl ketone, which rapidly tautomerizes to the more stable aromatic phenol. libretexts.org

Hypothetical Claisen Rearrangement Sequence:

Precursor Synthesis: this compound reacts with a substituted phenol (ArOH) and a base to form the corresponding aryl propargyl ether.

nih.govnih.gov-Sigmatropic Rearrangement: Heating the aryl propargyl ether intermediate initiates the concerted rearrangement.

Tautomerization: The resulting allenic cyclohexadienone intermediate undergoes tautomerization to furnish the final product, a 2-allenylphenol derivative with a fluoromethyl group.

This strategy has been widely applied to derivatives of 1,4-dichlorobut-2-yne for the synthesis of various heterocyclic systems.

Propargylic systems can undergo rearrangement to form isomeric allenes, a transformation often mediated by metals or occurring during nucleophilic substitution. nih.gov For this compound, a propargyl-allenyl rearrangement could be triggered under various conditions.

For instance, a reaction with a nucleophile could proceed via an S(_N)2' mechanism, where the nucleophile attacks the C3 carbon of the alkyne, leading to a shift of the triple bond and displacement of the chloride leaving group from the C1 position. This would result in the formation of a substituted fluoroallene.

Alternatively, gold-catalyzed reactions of propargyl esters are known to proceed through carbene intermediates that can be trapped or undergo further rearrangements. nih.govresearchgate.net If this compound were converted to a propargyl acetate (by substitution of chloride), it could potentially engage in similar gold-catalyzed cascades, leading to complex rearranged products. The electronic disparity between the chloromethyl and fluoromethyl groups would be expected to influence the regioselectivity of such transformations.

Oxidation and Reduction Chemistry of the Compound

The alkyne functional group in this compound is susceptible to both oxidation and reduction, providing pathways to saturated or partially saturated alkanes and alkenes, or to cleaved carbonyl compounds.

Reduction Chemistry: The reduction of internal alkynes can be controlled to produce alkanes, cis-alkenes, or trans-alkenes depending on the reagents employed. organicchemistrytutor.com

Hydrogenation to an Alkane: Catalytic hydrogenation using hydrogen gas (H₂) over a highly active metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) will fully reduce the triple bond to yield 1-chloro-4-fluorobutane. libretexts.org

Reduction to a cis-Alkene: The use of a "poisoned" catalyst, most commonly Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), allows the hydrogenation to be stopped at the alkene stage. This reaction proceeds via syn-addition of hydrogen across the alkyne, resulting in the formation of (Z)-1-chloro-4-fluorobut-2-ene. openstax.org

Reduction to a trans-Alkene: A dissolving metal reduction, typically using sodium (Na) or lithium (Li) metal in liquid ammonia (NH₃) at low temperatures, produces the complementary trans-alkene. libretexts.org This reaction proceeds through a radical anion intermediate, and the thermodynamically more stable trans-vinyl anion is preferentially formed, leading to (E)-1-chloro-4-fluorobut-2-ene.

Reaction Reagents Product Stereochemistry
Full ReductionH₂, Pd/C1-Chloro-4-fluorobutaneN/A
Partial ReductionH₂, Lindlar's Catalyst(Z)-1-Chloro-4-fluorobut-2-enecis (Z-isomer)
Partial ReductionNa, NH₃ (l)(E)-1-Chloro-4-fluorobut-2-enetrans (E-isomer)

Oxidation Chemistry: Oxidative cleavage of the alkyne C≡C bond can be achieved using strong oxidizing agents.

Ozonolysis: Reaction with ozone (O₃) followed by a water workup will cleave the triple bond, yielding two carboxylic acid fragments. youtube.com For this compound, this would produce chloroacetic acid and fluoroacetic acid.

Permanganate Oxidation: Treatment with hot, basic potassium permanganate (KMnO₄) followed by acidification also results in oxidative cleavage to give the same carboxylic acid products. youtube.com Milder, neutral conditions with KMnO₄ can sometimes lead to the formation of a diketone (1-chloro-4-fluorobutane-2,3-dione), although over-oxidation is common.

Visible-light-promoted oxidative halogenation presents a modern alternative for transforming alkynes, potentially leading to dihaloacetophenones or related structures under mild conditions. rsc.org

Control of Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Controlling selectivity is paramount in the synthesis of complex molecules. The distinct electronic and steric features of this compound provide opportunities for selective transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. The primary sites of reactivity are the C-Cl bond, the C-F bond, and the C≡C triple bond.

C-Cl vs. C-F: The C-Cl bond is significantly weaker and more polarizable than the C-F bond, making it the primary site for nucleophilic substitution and oxidative addition by low-valent transition metals. organic-chemistry.org

C-X vs. C≡C: Strong nucleophiles and many organometallic reagents will preferentially react at the propargylic chloride. Reagents that specifically target alkynes, such as those for hydrogenation or certain electrophilic additions, can react at the triple bond while leaving the C-X bonds intact, provided the conditions are controlled.

Regioselectivity: This concerns the direction of bond formation in addition reactions or the site of attack by a reagent.

Addition to the Alkyne: In electrophilic additions (e.g., hydrohalogenation with HBr), the regioselectivity is governed by the stability of the intermediate vinyl cation. masterorganicchemistry.com The electron-withdrawing nature of the -CH₂Cl and -CH₂F groups will destabilize an adjacent positive charge. The relative inductive effects of these two groups (-I effect: F > Cl) will dictate the polarization of the alkyne and the preferred site of protonation, leading to a mixture of regioisomers whose ratio depends on subtle electronic and steric factors. nih.govrsc.org

Nucleophilic Attack: In S(_N)2' reactions, the site of nucleophilic attack (C1 vs. C3) would be influenced by both sterics and the electronics of the leaving group, potentially leading to propargyl or allenyl products.

Stereoselectivity: This relates to the preferential formation of one stereoisomer over another.

Alkyne Reduction: As detailed in section 3.4, the stereochemical outcome of alkyne reduction is highly controllable. Hydrogenation with Lindlar's catalyst gives the Z-alkene, while the dissolving metal reduction yields the E-alkene. organicchemistrytutor.comopenstax.org

Halogenation: The addition of halogens like Br₂ or Cl₂ across the triple bond typically proceeds through a bridged halonium ion intermediate, resulting in anti-addition. masterorganicchemistry.com The first addition would yield the (E)-dihaloalkene.

Spectroscopic Data for this compound Not Publicly Available

Despite a comprehensive search for the spectroscopic and analytical characterization of the chemical compound This compound , with the CAS number 407-80-7, detailed experimental data remains elusive in publicly accessible scientific literature and databases. As a result, a thorough, data-driven article focusing on its specific spectroscopic properties cannot be generated at this time.

The requested article was to be structured around an advanced analysis of the compound's nuclear magnetic resonance (NMR) and vibrational spectra. This would have included a detailed examination of its ¹H, ¹³C, and ¹⁹F NMR spectra, covering proton and carbon environments as well as fluorine-hydrogen/carbon coupling phenomena. Additionally, the planned scope involved an investigation of its molecular vibrations through infrared (IR) and Raman spectroscopy, with a particular focus on the characterization of its carbon-carbon triple bond and halogen stretches.

Searches for this specific information, including precise chemical shifts, coupling constants for NMR analysis, and vibrational frequencies for IR and Raman spectroscopy, did not yield the necessary primary data to construct the detailed tables and research findings required by the user's outline. While general principles of spectroscopy for related halogenated and alkynyl compounds are well-established, applying these without specific experimental data for this compound would be speculative and would not meet the required standard of scientific accuracy.

No research articles, spectral databases, or publicly available technical datasheets containing the specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, or Raman spectra for this compound could be located. Therefore, the generation of an article with the requested level of detail and scientific rigor is not possible without access to primary research data from the synthesis and characterization of this compound.

Advanced Spectroscopic and Analytical Characterization of 1 Chloro 4 Fluorobut 2 Yne

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of 1-Chloro-4-fluorobut-2-yne. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition and thus the molecular formula (C₄H₃ClF).

The presence of a chlorine atom imparts a characteristic isotopic signature to the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. docbrown.info Consequently, any fragment containing a chlorine atom, including the molecular ion, will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the ion.

Electron ionization (EI) is a common technique used to induce fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its structure. The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments (radicals and carbocations). The base peak, the most abundant ion in the spectrum, often corresponds to the most stable carbocation that can be formed. For haloalkanes, cleavage of the carbon-halogen bond is a common fragmentation pathway. docbrown.info

The expected fragmentation of this compound would involve cleavages at various points in the molecule. Key fragmentation pathways would include the loss of a chlorine radical (•Cl) or a fluorine radical (•F), as well as cleavage of the carbon-carbon single bonds. The triple bond is typically more resistant to cleavage.

Table 1: Proposed Mass Spectrometry Fragmentation Pattern for this compound

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Ion StructureFragment Lost
106108[C₄H₃³⁵ClF]⁺• / [C₄H₃³⁷ClF]⁺•(Molecular Ion)
87[C₄H₃F]⁺•Cl
7173[C₄H₃³⁵Cl]⁺•F
52[C₄H]⁺•CH₂F, •Cl
4951[CH₂³⁵Cl]⁺ / [CH₂³⁷Cl]⁺•C≡C-CH₂F

Advanced Spectroscopic Probes for Reaction Monitoring and Kinetic Analysis (e.g., In Situ IR, Time-Resolved Methods)

Understanding the reactivity and kinetic profile of this compound requires advanced spectroscopic techniques capable of monitoring chemical transformations as they occur.

In Situ Infrared (IR) Spectroscopy: In situ IR spectroscopy is a powerful, non-invasive method for real-time monitoring of reactions in solution. rsc.orgrsc.org By immersing an IR probe directly into the reaction vessel, spectra can be recorded continuously without the need for sampling. rsc.org This allows for the tracking of reactant consumption and product formation by observing changes in the intensity of their characteristic vibrational bands. For reactions involving this compound, one could monitor the disappearance of its unique alkyne (C≡C) stretching frequency (approx. 2200-2260 cm⁻¹), C-Cl stretching (approx. 600-800 cm⁻¹), and C-F stretching (approx. 1000-1400 cm⁻¹) bands. Simultaneously, the appearance of new bands corresponding to the products would provide a detailed picture of the reaction progress. This data is invaluable for reaction optimization, mechanistic studies, and qualitative kinetic analysis. rsc.org

Time-Resolved Spectroscopy: Time-resolved spectroscopy encompasses a suite of techniques that measure spectral changes over extremely short timescales, from nanoseconds down to femtoseconds. libretexts.orgyoutube.com These methods are essential for studying the kinetics of very fast reactions and characterizing transient species like excited states or reaction intermediates. libretexts.orgnih.gov In a typical pump-probe experiment, an initial laser pulse (the "pump") excites the molecule, initiating a reaction or process. A second, delayed pulse (the "probe") then measures the spectrum of the system after a specific time interval. youtube.com By varying the delay between the pump and probe pulses, the evolution of the system can be mapped out. frontiersin.org For this compound, these techniques could be used to study photochemical reactions, radical intermediates, or ultrafast isomerization processes, providing fundamental insights into its dynamic behavior. libretexts.org

Table 2: Application of Advanced Spectroscopic Probes for this compound

TechniqueApplicationInformation GainedTimescale
In Situ IR Spectroscopy Real-time monitoring of synthesis or degradation reactions.Reaction progress, identification of intermediates and products, qualitative kinetics, process optimization.Seconds to hours
Time-Resolved Spectroscopy (e.g., Pump-Probe) Studying ultrafast reaction dynamics, photochemistry, and transient species.Lifetimes of excited states, formation and decay of reaction intermediates, detailed kinetic and mechanistic data.Femtoseconds to nanoseconds

Quantitative Analytical Methods for Halogen Content (e.g., Total Fluorine Determination)

Accurate quantification of the halogen content, particularly fluorine, is critical for characterizing organofluorine compounds like this compound. numberanalytics.com Several methods are available for this purpose, ranging from destructive combustion techniques to non-destructive spectroscopic approaches.

Combustion Ion Chromatography (CIC): This is a robust and widely used method for determining the total fluorine content in a sample. qa-group.comchemours.com The procedure involves the high-temperature combustion of the compound in an oxygen-rich atmosphere. eurofins.com This process breaks the strong carbon-fluorine bonds and converts all organic fluorine into hydrogen fluoride (B91410) (HF). tudelft.nl The resulting gases are then passed through an aqueous absorption solution, where the HF dissolves to form fluoride ions (F⁻). Finally, the concentration of fluoride in this solution is accurately quantified using ion chromatography (IC). chemours.comtudelft.nl CIC provides a measure of the total fluorine (TF) in the sample, encompassing both organic and inorganic forms. qa-group.com

Fluorine-19 (¹⁹F) NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for both structural elucidation and quantitative analysis. numberanalytics.com The ¹⁹F isotope has 100% natural abundance and high NMR sensitivity, making ¹⁹F NMR an excellent tool for analyzing organofluorine compounds. numberanalytics.comnumberanalytics.com For quantitative analysis, a known amount of an internal standard (a stable fluorine-containing compound that does not react with the sample and has a resonance in a clear region of the spectrum) is added to the sample. By comparing the integrated area of the ¹⁹F signal from this compound to that of the internal standard, the precise amount of the compound, and thus its fluorine content, can be determined.

Other Methods: Historically, other methods have been used, such as decomposition with metallic sodium in an alcohol solvent (e.g., 1-hexanol) to liberate fluoride ions, which are then titrated with thorium nitrate. dtic.mil Another classical approach involves sample destruction in hot sulfuric acid, which generates hydrofluoric acid that etches the glass container; the fluorine content can be determined from the weight loss of the flask. nist.gov While effective, these methods are often more laborious and less common than modern instrumental techniques like CIC and ¹⁹F NMR.

Table 3: Comparison of Methods for Total Fluorine Determination

MethodPrincipleSample StateKey Features
Combustion Ion Chromatography (CIC) Combustion followed by ion chromatography to quantify fluoride ions. chemours.comeurofins.comSolid or LiquidDestructive; Highly accurate and sensitive for total fluorine; Considered a reference method. qa-group.comchemours.com
¹⁹F NMR Spectroscopy Integration of ¹⁹F signals relative to an internal standard. numberanalytics.comLiquid (in solution)Non-destructive; Provides structural information simultaneously; High specificity. numberanalytics.com
Sodium Fusion / Titration Chemical decomposition to release F⁻, followed by volumetric titration. dtic.milSolid or LiquidDestructive; Requires careful handling of reactive sodium; A classical wet chemistry method.

Structure Reactivity and Structure Property Relationships of 1 Chloro 4 Fluorobut 2 Yne

Influence of Halogen Substituents (Chlorine vs. Fluorine) on Reactivity and Selectivity

The presence of both chlorine and fluorine atoms on the carbon skeleton of 1-Chloro-4-fluorobut-2-yne has a profound impact on the molecule's reactivity. The differing properties of these two halogens, particularly their electronegativity and size, create a functional dichotomy within the molecule. Fluorine is the most electronegative element, leading to a highly polarized C-F bond. Chlorine, while also highly electronegative, is larger and its outermost electrons are more polarizable. chemistrysteps.com

This difference in electronegativity influences the inductive effects along the carbon chain, which in turn affects the acidity of nearby protons and the susceptibility of the molecule to nucleophilic or electrophilic attack. The reactivity of halogens generally shows that fluorine is the most reactive, often leading to explosive reactions in certain contexts, while chlorine's reactivity is more moderate. nagwa.comnagwa.com In substitution reactions, the bond dissociation energy is a critical factor; the C-F bond is significantly stronger than the C-Cl bond, making the chloride a better leaving group in nucleophilic substitution reactions.

The nature of the halogen can also direct the selectivity of addition reactions across the alkyne. The electron-withdrawing nature of both halogens reduces the nucleophilicity of the alkyne's pi bonds, making electrophilic additions more sluggish compared to un-substituted alkynes. lumenlearning.comlibretexts.org

Table 1: Comparison of Relevant Properties of Fluorine and Chlorine

Property Fluorine (F) Chlorine (Cl)
Electronegativity (Pauling Scale) 3.98 3.16
Covalent Radius (pm) 64 99
Van der Waals Radius (pm) 147 175

| C-X Bond Dissociation Energy (in CH₃-X, kJ/mol) | 452 | 351 |

This table presents a summary of key atomic and bonding properties for fluorine and chlorine, illustrating the fundamental differences that influence their chemical behavior in organic molecules.

Role of the Alkyne Moiety in Directing Chemical Transformations

The primary reactions involving the alkyne moiety are additions. numberanalytics.com

Electrophilic Addition : Despite the electron-withdrawing effects of the halogens, the π-bonds of the alkyne can act as a nucleophile to attack electrophiles. Such reactions, including hydrohalogenation and halogenation, typically proceed through a vinyl cation intermediate or a bridged halonium ion. libretexts.org The addition can occur once to yield a haloalkene or twice to form a tetrahaloalkane. libretexts.org The regioselectivity of these additions is influenced by the electronic effects of the substituents.

Nucleophilic Addition : The sp-hybridized carbons of an alkyne are more electrophilic than their sp²-hybridized alkene counterparts. msu.edu This increased electrophilicity, further enhanced by the inductive pull of the halogens, allows alkynes to undergo nucleophilic addition reactions, a pathway not typically observed for simple alkenes. msu.edu

Metal-Catalyzed Reactions : The alkyne moiety can participate in various transition metal-catalyzed reactions, such as coupling reactions, which are fundamental in constructing more complex molecular architectures. numberanalytics.com

Although alkynes are generally less reactive towards electrophiles than alkenes, the resulting haloalkene products are often susceptible to further reaction. numberanalytics.comlibretexts.org

Stereoelectronic Effects Governing Reaction Pathways

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are crucial for understanding the behavior of this compound. wikipedia.orgpku.edu.cn These effects arise from the interaction between bonding and/or non-bonding orbitals. wikipedia.org

A key stereoelectronic interaction is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ-bond) into an adjacent empty or partially filled orbital (like a π* or σ* anti-bonding orbital). In the case of this compound, the alignment of the C-H bonds on the carbons adjacent to the alkyne with the π* orbitals of the triple bond can influence the alkyne's reactivity.

Furthermore, the orientation of the C-Cl and C-F bonds and the associated lone pairs on the halogens relative to the alkyne's π-system can dictate the pathway of certain reactions. For instance, in elimination or addition reactions, a specific anti-periplanar or syn-periplanar arrangement of the interacting orbitals is often required for the reaction to proceed efficiently. imperial.ac.uk These geometric constraints, arising from the need for optimal orbital overlap, are a manifestation of stereoelectronic control. wikipedia.orgbaranlab.org The stability of intermediates, such as vinyl cations or radicals formed during reactions, is also governed by these orbital interactions.

Analysis of Conformational Preferences and Their Impact on Chemical Behavior

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. chemistrysteps.com For this compound, rotation can occur around the C1-C2 and C3-C4 single bonds. Due to the linear nature of the but-2-yne core, the most significant conformational flexibility comes from the rotation of the -CH₂Cl and -CH₂F groups relative to each other.

The different rotational arrangements (rotamers) can be visualized using Newman projections looking down the C2-C3 triple bond axis. The relative orientation of the C-Cl and C-F bonds will be a key determinant of conformational stability. The most stable conformers will likely have the larger chlorine atom positioned to minimize interaction with the fluorine atom, adopting a staggered-like arrangement. Eclipsed conformations, where the C-Cl and C-F bonds are aligned, would be energetically unfavorable due to increased steric repulsion. lumenlearning.com This preference for specific conformations can impact reactivity by making certain reaction trajectories more or less accessible. lumenlearning.com

Table 2: Qualitative Energy of Potential Conformers of this compound

Conformation (Relative position of F and Cl) Dihedral Angle (approx.) Predicted Relative Energy Notes
Anti-periplanar 180° Lowest Minimizes steric repulsion between the halogen atoms.
Gauche 60° / 300° Intermediate Some steric interaction between the halogen atoms.

| Syn-periplanar (Eclipsed) | 0° | Highest | Maximizes steric repulsion between the halogen atoms. |

This table provides a qualitative prediction of the relative stability of different rotamers based on the principles of steric hindrance.

Inductive and Resonance Effects of the Halogen Atoms

The electronic character of this compound is dominated by the inductive and resonance effects of the chlorine and fluorine substituents.

Inductive Effect (-I): Both fluorine and chlorine are highly electronegative, much more so than carbon. chemistrysteps.com This causes them to strongly withdraw electron density from the carbon atoms to which they are attached. This electron withdrawal, known as a negative inductive effect (-I), is transmitted along the sigma bonds of the carbon chain. chemistrysteps.comquora.com Because fluorine is more electronegative than chlorine, its -I effect is stronger. This effect makes the adjacent carbons more electron-deficient (electrophilic) and increases the acidity of the hydrogens on those carbons. The inductive withdrawal also deactivates the alkyne towards electrophilic attack by pulling electron density away from the π-system. libretexts.orglibretexts.org

This strong electron-withdrawing character has a significant impact on the molecule's reactivity, for example, by destabilizing any carbocation that might form on an adjacent carbon during a reaction. tib.eu

Table 3: Summary of Electronic Effects of Halogen Substituents

Effect Description Strength in this compound Consequence
Inductive Effect (-I) Withdrawal of electron density through σ-bonds due to high electronegativity. Strong (F > Cl) Increases electrophilicity of carbons, deactivates alkyne to electrophilic attack.

| Resonance Effect (+R) | Donation of lone-pair electron density into the π-system. | Weak | Generally overshadowed by the strong -I effect. |

Applications in Advanced Organic Synthesis and Material Chemistry

Utilization as a Versatile Synthetic Building Block and Bifunctional Synthon

1-Chloro-4-fluorobut-2-yne is a quintessential example of a bifunctional, or more accurately, a trifunctional, synthetic building block. Its utility stems from the differential reactivity of its three key functionalities: the chloromethyl group, the fluoromethyl group, and the internal carbon-carbon triple bond. This allows for selective, stepwise transformations, making it a powerful tool for molecular construction.

The primary reactive sites are the propargylic chloride and the alkyne. The carbon-chlorine bond is susceptible to nucleophilic substitution, providing a straightforward method for introducing the fluorinated butynyl moiety onto various scaffolds. This reactivity is analogous to that of its precursor, 1,4-dichlorobut-2-yne, which readily undergoes mono- or di-alkylation with nucleophiles like phenols. mdpi.com For instance, a nucleophile (Nu⁻) can displace the chloride to form a new carbon-nucleophile bond, leaving the alkyne and fluoromethyl groups intact for subsequent reactions.

The internal alkyne serves as a handle for a host of transformations characteristic of carbon-carbon triple bonds, including transition metal-catalyzed cross-coupling reactions (like Sonogashira, Heck), hydrofunctionalization, and cycloadditions. acs.orgnih.gov Haloalkynes, in general, are recognized as powerful and versatile building blocks in a variety of synthetic transformations. nih.gov The fluorine atom, while less reactive in a displacement context, significantly modulates the electronic properties and metabolic stability of the molecule and any subsequent derivatives. sigmaaldrich.commolecularcloud.org This incorporation of fluorine is a key strategy in medicinal and materials chemistry to enhance thermal stability, lipophilicity, and binding affinity. sigmaaldrich.commolecularcloud.org

The distinct reactivity of these groups is summarized in the table below.

Functional Group Primary Reaction Type Synthetic Utility
Chloromethyl (-CH₂Cl) Nucleophilic Substitution (Sₙ2)Attachment to alcohols, amines, thiols, carbanions, etc.
Alkyne (-C≡C-) Cycloadditions, Cross-CouplingFormation of heterocycles, extension of carbon chains.
Fluoromethyl (-CH₂F) Property ModulationEnhances thermal stability, alters electronics, blocks metabolism.

Construction of Complex Organic Architectures and Polyfunctionalized Molecules

The orthogonal reactivity of the functional groups in this compound enables the rational design and construction of complex, polyfunctionalized organic molecules. Chemists can devise synthetic routes that address each reactive site in a controlled sequence, rapidly building molecular complexity from a simple starting material. nih.gov

A typical strategy involves an initial nucleophilic substitution at the chloromethyl position. This reaction anchors the fluorobutynyl fragment to a molecule of interest. The resulting intermediate retains the alkyne, which can then be elaborated in a second, distinct step. For example, a Sonogashira coupling with an aryl halide could be performed on the alkyne, creating a highly conjugated system. The fluoromethyl group is carried through the synthesis, imparting its unique electronic and steric properties to the final architecture. This stepwise approach provides access to molecules that would be difficult to synthesize using other methods. The ability to retain the halogen moiety during initial reactions makes subsequent structural modifications possible. nih.gov Such strategies are foundational in building diverse molecular libraries for drug discovery and materials science.

Role in the Regioselective Synthesis of Novel Heterocyclic Compounds

The alkyne functionality of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a powerful route to five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of "click chemistry" and is widely used for the synthesis of 1,2,3-triazoles from alkynes and organic azides. wikipedia.orgethz.ch

When an internal alkyne like this compound is used, the reaction can lead to fully substituted, 1,4,5-trisubstituted triazoles. The reaction is often catalyzed by copper(I) or ruthenium complexes, which can control the regioselectivity of the addition. nih.gov For example, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to be highly efficient for internal alkynes, selectively yielding 1,5-disubstituted or 1,4,5-trisubstituted triazoles. nih.gov

The reaction of this compound with an organic azide (B81097) (R-N₃) would yield a 1,2,3-triazole bearing a chloromethyl group, a fluoromethyl group, and a substituent 'R' derived from the azide. The presence of the electron-withdrawing halogenated alkyl groups can influence the reactivity of the alkyne dipolarophile. nih.gov This provides a direct and highly modular route to novel, polyfunctionalized heterocyclic systems where the chloro and fluoro substituents can be used for further derivatization or to tune the properties of the final compound.

The table below illustrates the expected products from the cycloaddition of this compound with various organic azides.

Azide Reactant (R-N₃) Structure Resulting 1,2,3-Triazole Product Potential Application Area
Benzyl AzideC₆H₅CH₂N₃1-Benzyl-4-(chloromethyl)-5-(fluoromethyl)-1H-1,2,3-triazoleMedicinal Chemistry
Azido-PEG₃N₃(CH₂CH₂O)₃H1-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)-4-(chloromethyl)-5-(fluoromethyl)-1H-1,2,3-triazoleBioconjugation, Materials
Ethyl 2-azidoacetateN₃CH₂CO₂EtEthyl 2-(4-(chloromethyl)-5-(fluoromethyl)-1H-1,2,3-triazol-1-yl)acetateDrug Discovery Scaffolds
1-AzidoadamantaneC₁₀H₁₅N₃1-Adamantyl-4-(chloromethyl)-5-(fluoromethyl)-1H-1,2,3-triazoleAntiviral Research

Integration into Fluorine-Containing Organic Materials and Advanced Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy for creating advanced materials with unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.comumn.edu Fluorinated building blocks are therefore critical components in materials science. alfa-chemistry.comyoutube.com this compound serves as a valuable fluorinated monomer for the synthesis of novel polymers and advanced scaffolds.

There are two primary routes for its integration into macromolecular structures:

Polymerization of the Monomer : The alkyne functionality can participate in polymerization reactions, such as cyclotrimerization or metathesis polymerization, to create a polymer backbone containing the fluoromethyl side groups. This approach is one of the main methods for creating fluoropolymers, where polymerization of suitably reactive fluorine-containing monomers is employed. umn.educlemson.edu

Grafting onto Existing Polymers : The reactive chloromethyl group can be used to graft the fluorinated butynyl moiety onto existing polymer chains that possess nucleophilic sites (e.g., hydroxyl or amine groups). This is a form of polymer modification that can be used to prepare novel fluorinated materials when a suitable monomer is not available. umn.edu

In either case, the introduction of the -CH₂F group imparts fluorinated character to the material. The presence of fluorine atoms, even on a spacer connected to the polymer backbone, can significantly alter the properties of the material. nih.gov This can lead to the development of specialized materials like hydrophobic coatings, advanced dielectrics for electronics, or stable polymer electrolytes.

Participation in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product in a single synthetic operation, incorporating atoms from most or all of the starting materials. organic-chemistry.orgfrontiersin.org Similarly, cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially without the need to isolate intermediates. nih.govnih.gov The unique structure of this compound makes it an ideal substrate for designing such efficient synthetic sequences.

Its ability to act as a dual-functionalized molecule allows for the design of cascade reactions where an initial reaction at one site triggers a subsequent transformation at another. nih.gov For example, a palladium-catalyzed reaction could initiate a cascade involving both the alkyne and the chloromethyl group. A plausible sequence could be an initial intermolecular reaction on the alkyne (e.g., carbo- or amino-palladation) followed by an intramolecular cyclization where the organopalladium intermediate is trapped by the chloromethyl group, leading to complex heterocyclic structures in a single step. Similar cascade processes involving alkynes are used to construct highly functionalized pyrrolidines and other polyheterocycles. researchgate.netmdpi.com

In the context of MCRs, this compound can serve as the "alkyne" component in well-known reactions. For instance, in a variation of the Ugi or Passerini reaction, its alkyne could potentially participate, or more likely, it could be incorporated as one of the building blocks in a metal-catalyzed three-component coupling, for example, reacting with an aryl halide and an amine to rapidly generate complex, fluorinated propargylamines. These strategies align with the principles of green chemistry by maximizing atom economy and minimizing synthetic steps to rapidly assemble complex and valuable molecules. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.